propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-diaminopyridine with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar core structure and have comparable biological activities.
Imidazo[1,2-a]quinoxalines: These compounds also have a similar core structure but differ in the type of heterocyclic ring fused to the quinoxaline core.
Uniqueness
Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific functional groups and the resulting chemical and biological properties.
Biological Activity
Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the pyrroloquinoxaline family. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimalarial, and antiviral properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is C18H22N4O3, with a molecular weight of 342.39 g/mol. The compound features a pyrrolo[2,3-b]quinoxaline core, which is significant for its interaction with various biological targets.
Anticancer Properties
Research has shown that pyrroloquinoxaline derivatives exhibit notable anticancer activity. For instance, studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines, including HePG-2 and Caco-2, with IC50 values ranging from 0.29 to 0.90 µM . The mechanism of action often involves the inhibition of topoisomerase II and DNA intercalation, which are critical pathways for cancer cell proliferation.
Antimalarial Activity
Pyrroloquinoxaline compounds have also been investigated for their antimalarial properties. In vitro studies have revealed that these compounds can inhibit the intraerythrocytic development of Plasmodium falciparum strains, demonstrating good antimalarial activity with IC50 values in the micromolar range . Structure-activity relationship (SAR) studies suggest that modifications to the methoxy group enhance pharmacological efficacy.
Antiviral Activity
The antiviral potential of pyrroloquinoxalines is also noteworthy. Some derivatives have been identified as effective against HIV and other viral infections, showcasing their versatility as bioactive compounds . The ability to act as PARP-1 inhibitors further underscores their relevance in treating viral diseases and cancer.
Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition compared to control groups. The most potent derivatives were further analyzed for their mechanism of action, highlighting their role in DNA damage response pathways.
Study 2: Antimalarial Efficacy
In another investigation, a series of pyrroloquinoxaline derivatives were synthesized and tested against Plasmodium falciparum. The study reported that certain modifications to the core structure enhanced the antimalarial activity significantly. This research provides insights into optimizing chemical structures for improved therapeutic outcomes.
Research Findings Summary Table
Activity | Target | IC50 Value (µM) | Mechanism |
---|---|---|---|
Anticancer | HePG-2 Cell Line | 0.29 - 0.90 | Topoisomerase II inhibition |
Antimalarial | Plasmodium falciparum | Micromolar Range | Inhibition of intraerythrocytic development |
Antiviral | HIV | Varies | PARP-1 inhibition |
Properties
IUPAC Name |
propyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-3-9-24-17(22)13-14-16(21(15(13)18)8-10-23-2)20-12-7-5-4-6-11(12)19-14/h4-7H,3,8-10,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPZOMQYCMDPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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